molecular formula C11H9N3O B13891404 2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile

2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile

Cat. No.: B13891404
M. Wt: 199.21 g/mol
InChI Key: CNLGSAGQXVHWOO-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile typically involves the reaction of anthranilic acid with various reagents. One common method is the Niementowski synthesis, where anthranilic acid reacts with amides under specific conditions to form quinazoline derivatives . Another approach involves the reaction of anthranilic acid with aromatic aldehydes, followed by cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, hydroxylated quinazolines, and substituted quinazoline derivatives .

Scientific Research Applications

2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes and receptors involved in disease pathways. For example, it may inhibit tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2,3-dimethyl-4-oxoquinazoline-7-carbonitrile

InChI

InChI=1S/C11H9N3O/c1-7-13-10-5-8(6-12)3-4-9(10)11(15)14(7)2/h3-5H,1-2H3

InChI Key

CNLGSAGQXVHWOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)C#N)C(=O)N1C

Origin of Product

United States

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